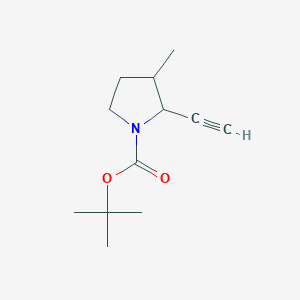
(R)-1-(3-Methylpyridin-4-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(3-methylpyridin-4-yl)ethan-1-amine is a chiral amine compound featuring a pyridine ring substituted with a methyl group at the 3-position and an ethanamine moiety at the 1-position
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing (1R)-1-(3-methylpyridin-4-yl)ethan-1-amine involves the reductive amination of 3-methylpyridine-4-carbaldehyde with ®-1-phenylethylamine. This reaction typically uses a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane.
Asymmetric Synthesis: Another approach involves the asymmetric synthesis using chiral catalysts to ensure the desired stereochemistry. This method may employ chiral ligands and transition metal catalysts to achieve high enantioselectivity.
Industrial Production Methods: In an industrial setting, the production of (1R)-1-(3-methylpyridin-4-yl)ethan-1-amine may involve large-scale reductive amination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be used to enhance efficiency and scalability.
Types of Reactions:
Oxidation: (1R)-1-(3-methylpyridin-4-yl)ethan-1-amine can undergo oxidation reactions to form corresponding imines or oximes. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted amines. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Imines, oximes
Reduction: Secondary amines
Substitution: Substituted amines
Applications De Recherche Scientifique
(1R)-1-(3-methylpyridin-4-yl)ethan-1-amine has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: The compound is used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (1R)-1-(3-methylpyridin-4-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
(1S)-1-(3-methylpyridin-4-yl)ethan-1-amine: The enantiomer of the compound, differing in stereochemistry.
(1R)-1-(3-chloropyridin-4-yl)ethan-1-amine: A similar compound with a chlorine substituent instead of a methyl group.
(1R)-1-(3-methylpyridin-2-yl)ethan-1-amine: A regioisomer with the methyl group at the 2-position.
Uniqueness: (1R)-1-(3-methylpyridin-4-yl)ethan-1-amine is unique due to its specific stereochemistry and substitution pattern, which can influence its biological activity and chemical reactivity
Propriétés
Formule moléculaire |
C8H12N2 |
|---|---|
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
(1R)-1-(3-methylpyridin-4-yl)ethanamine |
InChI |
InChI=1S/C8H12N2/c1-6-5-10-4-3-8(6)7(2)9/h3-5,7H,9H2,1-2H3/t7-/m1/s1 |
Clé InChI |
FCJFFSRMXWPYIQ-SSDOTTSWSA-N |
SMILES isomérique |
CC1=C(C=CN=C1)[C@@H](C)N |
SMILES canonique |
CC1=C(C=CN=C1)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(furan-2-yl)methyl]-6-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B13610388.png)
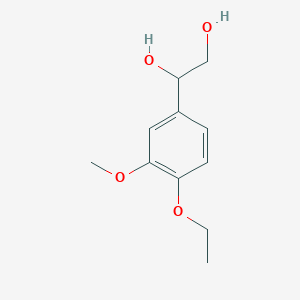
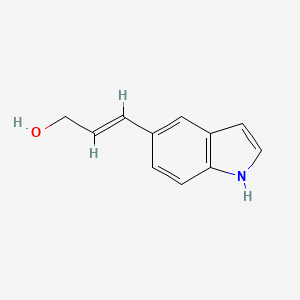
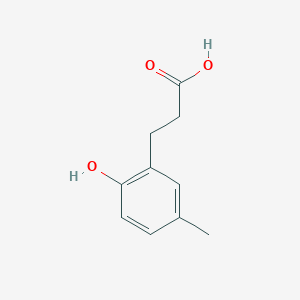

![3-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}-N-methylbenzamide](/img/structure/B13610410.png)
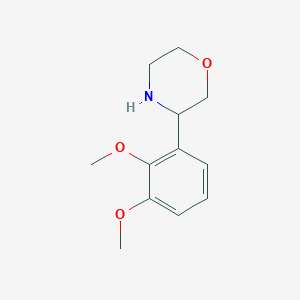

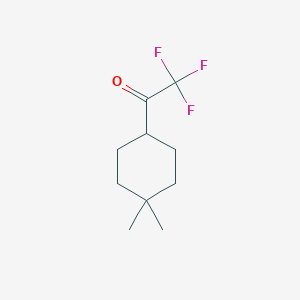
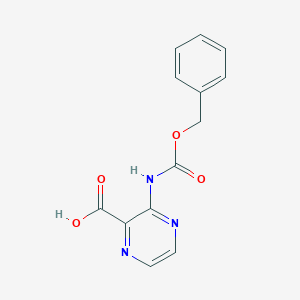

![3-[(Methylamino)methyl]thiolan-3-olhydrochloride](/img/structure/B13610462.png)

